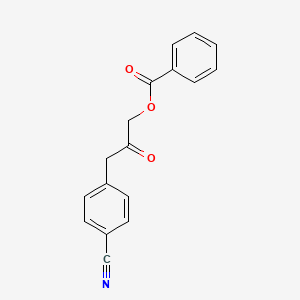
3-(4-Cyanophenyl)-2-oxopropyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanophenyl)-2-oxopropyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanophenyl group and an oxopropyl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-2-oxopropyl benzoate typically involves the reaction of 4-cyanophenylacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Cyanophenyl)-2-oxopropyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Cyanophenyl)-2-oxopropyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers
Mecanismo De Acción
The mechanism of action of 3-(4-Cyanophenyl)-2-oxopropyl benzoate involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-cyanophenyl benzoate
- 4-Cyanophenyl benzoate
- 3-(4-Methoxyphenyl)-2-oxopropyl benzoate
Uniqueness
3-(4-Cyanophenyl)-2-oxopropyl benzoate is unique due to the presence of both the cyanophenyl and oxopropyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
59824-25-8 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
[3-(4-cyanophenyl)-2-oxopropyl] benzoate |
InChI |
InChI=1S/C17H13NO3/c18-11-14-8-6-13(7-9-14)10-16(19)12-21-17(20)15-4-2-1-3-5-15/h1-9H,10,12H2 |
Clave InChI |
CMMUQHOBNQDDIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(=O)CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


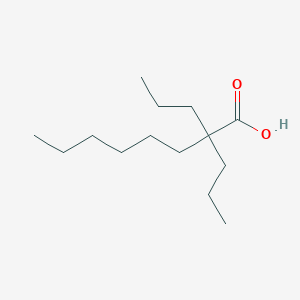
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
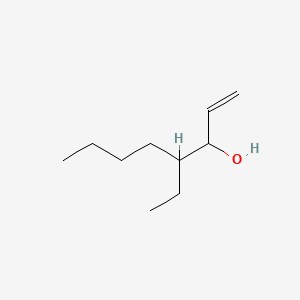
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
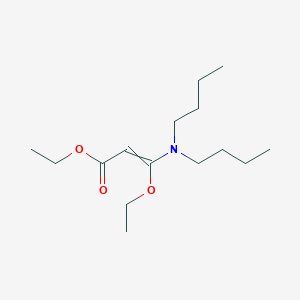
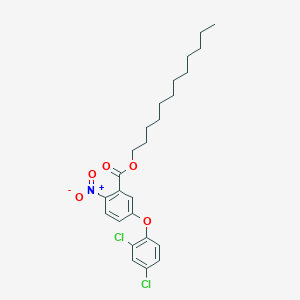

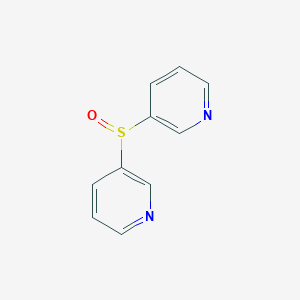
![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)
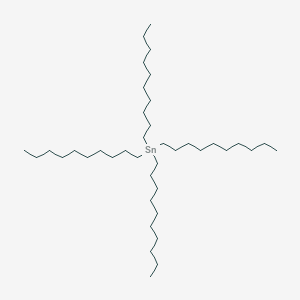
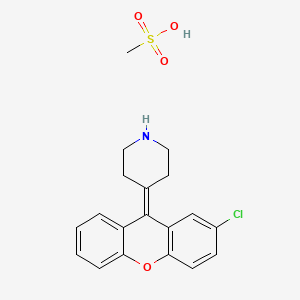
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)

